Tiazofurin adenine dinucleotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チアゾフリンアデニンジヌクレオチドは、抗腫瘍活性を示す合成ヌクレオシドアナログです。それは細胞内で代謝されてチアゾール-4-カルボキサミドアデニンジヌクレオチドを生成し、これはイノシン一リン酸脱水素酵素の強力な阻害剤です。 この化合物は、ヌクレオチド生合成を阻害する能力により、さまざまな癌の治療に有望であることが示されています .

準備方法

合成経路と反応条件: チアゾフリンアデニンジヌクレオチドの合成には、チアゾフリンをその活性型に変換する一連の酵素反応が含まれます。 重要な酵素はニコチンアミド/ニコチン酸モノヌクレオチドアデニリル転移酵素であり、これはチアゾフリンヌクレオチドのアデニル化を触媒します . 反応条件は、通常、精製された酵素調製物と特定の補因子を使用して変換を促進することを伴います。

工業生産方法: チアゾフリンアデニンジヌクレオチドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、必要な酵素を発現するように遺伝子操作された微生物の培養、それに続く化合物の抽出と精製が含まれます。 バイオリアクターと最適化された培養条件を使用することで、最終生成物の高収率と高純度が保証されます .

化学反応の分析

反応の種類: チアゾフリンアデニンジヌクレオチドは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。 この化合物は、特に電子移動における補酵素として機能するレドックス反応においてその役割で知られています .

一般的な試薬と条件: チアゾフリンアデニンジヌクレオチドを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、最適な活性を確保します .

主な生成物: チアゾフリンアデニンジヌクレオチドの反応から生成される主な生成物は、特定の反応条件によって異なります。たとえば、酸化反応は化合物の酸化型をもたらす可能性があり、還元反応は還元型を生成する可能性があります。 置換反応は、修飾された官能基を持つさまざまな誘導体の形成につながる可能性があります .

4. 科学研究への応用

チアゾフリンアデニンジヌクレオチドは、特に化学、生物学、医学、および産業の分野で、広範囲の科学研究への応用があります。化学では、レドックス反応と酵素反応を研究するためのモデル化合物として使用されます。 生物学では、細胞代謝とヌクレオチド生合成を調査するためのツールとして役立ちます .

医学では、チアゾフリンアデニンジヌクレオチドは、癌治療の潜在的な治療薬として研究されています。 イノシン一リン酸脱水素酵素を阻害する能力により、急速に増殖する癌細胞を標的にするための有望な候補となっています . さらに、この化合物は、オルソポックスウイルスと痘瘡ウイルスに対する抗ウイルス活性を示しています .

産業では、チアゾフリンアデニンジヌクレオチドは、さまざまな医薬品を製造するために使用され、生化学的研究における研究試薬としても使用されます .

科学的研究の応用

Scientific Research Applications

-

Cancer Therapy

- Antitumor Activity : Tiazofurin adenine dinucleotide has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that it is particularly effective in inhibiting the growth of human lung cancer cells, with colony survival rates dropping below 1.5% at pharmacologically relevant concentrations .

- Clinical Trials : The compound has been evaluated in clinical settings for its efficacy in treating acute nonlymphocytic leukemia and chronic granulocytic leukemia. The concentration of this compound in neoplastic cells serves as a biomarker for sensitivity to treatment and potential emergence of drug resistance .

-

Biochemical Research

- Enzyme Kinetics : this compound is utilized as a model compound to study redox reactions and enzyme kinetics due to its role as a coenzyme in electron transfer processes.

- Cellular Metabolism : Researchers employ this compound to investigate nucleotide biosynthesis pathways and cellular metabolism, enhancing the understanding of metabolic dysregulation in cancer.

-

Industrial Applications

- Pharmaceutical Production : this compound is used in the synthesis of various pharmaceuticals and serves as a reagent in biochemical studies, contributing to advancements in drug development.

- Research Reagent : Its unique properties make it valuable in biochemical assays aimed at understanding metabolic pathways and enzyme interactions.

Case Studies

- Cytotoxicity in Lung Cancer Cell Lines : A study examined six human lung cancer cell lines treated with tiazofurin. The results demonstrated that sensitive lines accumulated higher levels of this compound compared to resistant lines, correlating with greater inhibition of IMP dehydrogenase and depletion of guanosine nucleotide pools .

- Clinical Application : In patients with chronic granulocytic leukemia treated with tiazofurin, the quantification of this compound levels post-treatment provided insights into patient sensitivity and potential resistance mechanisms .

作用機序

チアゾフリンアデニンジヌクレオチドの作用機序は、細胞内で活性代謝物チアゾール-4-カルボキサミドアデニンジヌクレオチドに変換されることを含みます。 この代謝物は、グアニンヌクレオチドのデノボ合成における重要な酵素であるイノシン一リン酸脱水素酵素を阻害します . この酵素を阻害することにより、チアゾフリンアデニンジヌクレオチドはヌクレオチド生合成を阻害し、グアニンヌクレオチドの枯渇につながり、その結果、急速に増殖する細胞におけるDNAとRNAの合成が阻害されます .

6. 類似の化合物との比較

チアゾフリンアデニンジヌクレオチドは、イノシン一リン酸脱水素酵素を高い特異性で阻害する能力において独特です。 類似の化合物には、リバビリンアデニンジヌクレオチドとミコフェノール酸が含まれ、どちらもイノシン一リン酸脱水素酵素を標的としますが、特異性と効力は異なります .

類似の化合物のリスト:

- リバビリンアデニンジヌクレオチド

- ミコフェノール酸

- ベンザミドリボシド

- ニコチンアミドアデニンジヌクレオチドアナログ

チアゾフリンアデニンジヌクレオチドは、その強力な阻害活性と細胞内で活性型に変換される能力により際立っており、研究と治療的用途の両方にとって貴重な化合物となっています .

類似化合物との比較

- Ribavirin adenine dinucleotide

- Mycophenolic acid

- Benzamide riboside

- Nicotinamide adenine dinucleotide analogues

Tiazofurin adenine dinucleotide stands out due to its potent inhibitory activity and its ability to be metabolized into an active form within cells, making it a valuable compound for both research and therapeutic applications .

生物活性

Tiazofurin adenine dinucleotide (TAD), an analog of nicotinamide adenine dinucleotide (NAD), is derived from the antitumor agent tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). This compound has garnered attention for its significant biological activity, particularly in cancer therapy. The following sections provide a comprehensive overview of TAD's biological activity, including its mechanism of action, metabolic pathways, and relevant research findings.

TAD functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, TAD leads to a depletion of intracellular guanosine nucleotides, which are essential for DNA and RNA synthesis in proliferating cells. This mechanism is particularly effective in cancer cells, which often rely on rapid nucleotide synthesis for growth and replication.

Key Points:

- Inhibition of IMPDH : TAD mimics NAD but cannot participate in hydride transfer, selectively inhibiting both isoforms of IMPDH (IMPDH1 and IMPDH2) with equal potency .

- Guanosine Nucleotide Depletion : The inhibition results in reduced levels of guanosine nucleotides, ultimately impairing tumor cell proliferation .

Metabolism and Accumulation

The metabolism of tiazofurin to TAD is crucial for its antitumor activity. Studies have shown that sensitive cancer cell lines accumulate significantly higher concentrations of TAD compared to resistant lines. This accumulation is influenced by the activity of enzymes involved in its synthesis and degradation.

Enzymatic Pathway:

- Conversion to 5'-monophosphate : Tiazofurin is first converted into its 5'-monophosphate form (TRMP).

- Formation of TAD : TRMP is then converted to TAD by NAD pyrophosphorylase, utilizing ATP as a substrate .

Cytotoxicity Studies

A pivotal study examined the cytotoxic effects of tiazofurin across six human lung cancer cell lines. Results indicated that at a concentration of 100 µM, colony survival was less than 1.5% in sensitive lines, while resistant lines showed over 50% survival. The sensitive lines exhibited:

- Higher specific activities of NAD pyrophosphorylase.

- Lower levels of phosphodiesterase, which degrades TAD.

- Greater inhibition of IMPDH and more significant reductions in guanosine nucleotide pools post-treatment .

Table: Comparison of Sensitive vs. Resistant Cell Lines

| Parameter | Sensitive Cell Lines | Resistant Cell Lines |

|---|---|---|

| Colony Survival at 100 µM | <1.5% | >50% |

| TAD Accumulation | Higher | Lower |

| NAD Pyrophosphorylase Activity | Higher | Lower |

| Phosphodiesterase Levels | Lower | Higher |

| IMPDH Inhibition | Greater | Lesser |

Case Studies

- Lung Cancer Treatment : Clinical trials have assessed the efficacy of tiazofurin in patients with lung cancer. The results demonstrated that patients receiving tiazofurin showed improved outcomes correlated with higher levels of TAD accumulation in their tumor cells .

- Combination Therapies : Research has explored the potential benefits of combining tiazofurin with other chemotherapeutic agents to enhance its cytotoxic effects against resistant cancer types. Preliminary findings suggest that such combinations may overcome resistance mechanisms by further depleting nucleotide pools necessary for tumor survival .

特性

CAS番号 |

83285-83-0 |

|---|---|

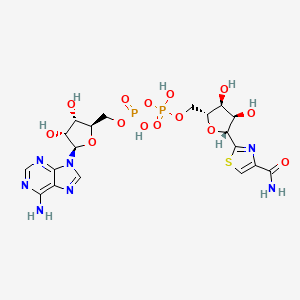

分子式 |

C19H25N7O14P2S |

分子量 |

669.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N7O14P2S/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |

InChIキー |

INQLNSVYIFCUML-QZTLEVGFSA-N |

SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

異性体SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

正規SMILES |

C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

同義語 |

TCAD thiazole-4-carboxamide adenine dinucleotide tiazofurin adenine dinucleotide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。